molecular formula C8H6BrN3O B12978421 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one

1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one

Cat. No.: B12978421
M. Wt: 240.06 g/mol
InChI Key: CHXYDPRDQZQYPF-UHFFFAOYSA-N
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Description

1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo ring and an ethanone group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core.

    Ethanone Group Introduction: The ethanone group is introduced through a reaction with an appropriate acylating agent, such as acetyl chloride, under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: The ethanone group can participate in condensation reactions with various nucleophiles.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and ethanone group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has an amine group instead of an ethanone group.

    5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: This compound has a different functional group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)8-10-4-7-6(9)2-3-12(7)11-8/h2-4H,1H3

InChI Key

CHXYDPRDQZQYPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

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